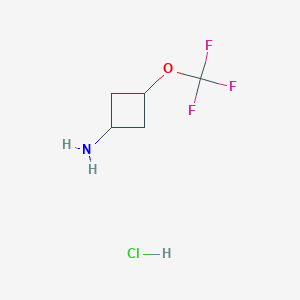

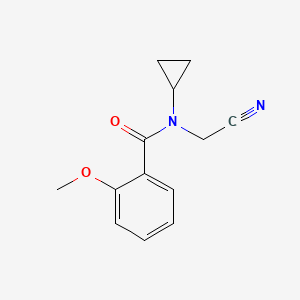

N,N-Dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N,N-Dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride” were not found, imidazole and piperidine derivatives have been extensively studied. Imidazole was first synthesized by glyoxal and ammonia . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Imidazole and piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various derivatives . Imidazole has become an important synthon in the development of new drugs .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research has identified several imidazole- and piperidine-containing compounds with significant activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. These studies focus on the design and synthesis of novel compounds with the potential to address the growing concern of tuberculosis resistance to current treatments. Compounds like imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable antimycobacterial activity, with certain derivatives demonstrating MIC values ranging from 0.041 to 2.64 μM against various MTB strains, highlighting their potential as new directions for antituberculosis drug development (Kai Lv et al., 2017).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents. Some of these compounds exhibit strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for protozoal infections. Notably, some diamidines among these synthesized compounds have shown in vitro IC50 values of 63 nM or less against T. b. rhodesiense, with two exhibiting values as low as 6 nM and 1 nM. This research presents a promising approach to developing new treatments for diseases caused by protozoal pathogens (M. Ismail et al., 2004).

Antioxidant Properties

The exploration of imidazole- and piperidine-based compounds extends to their potential antioxidant effects. For instance, new pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties. Some of these compounds have demonstrated promising activities, suggesting their potential utility in preventing oxidative stress-related diseases (M. Gouda, 2012).

Antimicrobial Activity

Another area of application is the synthesis of novel compounds with antimicrobial properties. 1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and screened for in vitro antimicrobial studies, with several compounds showing excellent antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (R. Rajkumar et al., 2014).

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Imidazole has become an important synthon in the development of new drugs . Therefore, “N,N-Dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride” and similar compounds may have potential applications in drug development.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-10(14-9)8-3-5-12-6-4-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYKHKZKINHABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

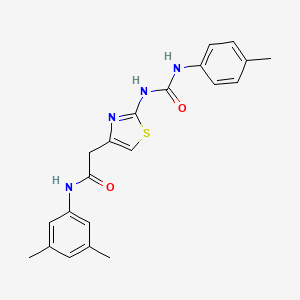

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)

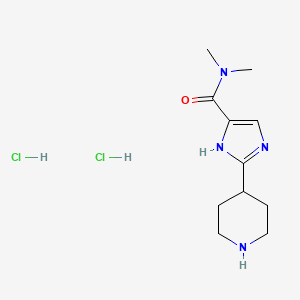

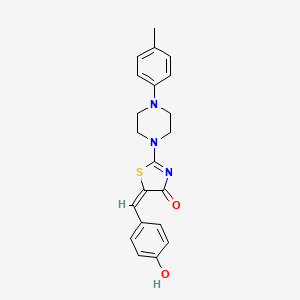

![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)

![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2713603.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)